molecular formula C8H15N3 B13175650 1-Neopentyl-1H-pyrazol-3-amine

1-Neopentyl-1H-pyrazol-3-amine

Cat. No.: B13175650
M. Wt: 153.22 g/mol
InChI Key: LRDGBDLQPYGRGT-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. ijrpr.comresearchgate.net The pyrazole nucleus is considered a "privileged scaffold" because its derivatives exhibit a vast array of biological activities and are components of numerous approved pharmaceutical agents. nih.govmdpi.com The structural versatility of the pyrazole ring allows for extensive modification, enabling chemists to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability to enhance therapeutic efficacy and specificity. ijrpr.compharmablock.com

The significance of pyrazole derivatives stems from their wide-ranging pharmacological profiles, which include anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. ijrpr.comwisdomlib.orgglobalresearchonline.net This broad spectrum of activity has made the pyrazole scaffold a focal point for intensive research and development in the pharmaceutical industry. ijrpr.com Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature a pyrazole core, underscoring the scaffold's clinical and commercial importance. nih.gov The metabolic stability of the pyrazole ring is a key factor in its successful incorporation into modern pharmaceuticals. nih.gov

Table 1: Selected Biological Activities of Pyrazole Derivatives

Biological Activity Description Reference(s)
Anti-inflammatory Compounds containing a pyrazole moiety have demonstrated the ability to modulate inflammatory pathways. ijrpr.comwisdomlib.org
Anticancer Pyrazole-based molecules have been developed as inhibitors of kinases and other targets implicated in cancer progression. ijrpr.commdpi.com
Antimicrobial Derivatives have shown efficacy against various bacterial and fungal strains. ijrpr.comwisdomlib.org
Antiviral The pyrazole scaffold is present in compounds investigated for activity against viral targets. ijrpr.comwisdomlib.org
Analgesic Certain pyrazole derivatives exhibit pain-relieving properties. globalresearchonline.net

The Unique Role of 1-Neopentyl-1H-pyrazol-3-amine as a Synthetic Scaffold

This compound, also known by its IUPAC name 1-(2,2-dimethylpropyl)pyrazol-3-amine, serves as a valuable building block in organic synthesis. vulcanchem.com Its utility arises from the distinct functionalities within its molecular architecture: the 3-amino group and the N1-substituted neopentyl group on the pyrazole ring.

The 3-amino group provides a reactive site for a variety of chemical transformations. Aminopyrazoles are well-established precursors in condensation reactions, allowing for the construction of fused heterocyclic systems. For example, 3-aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridines, a class of compounds with significant biological interest. researchgate.net This reactivity makes this compound a key intermediate for generating libraries of complex molecules for screening in drug discovery programs. researchgate.net

The neopentyl group—(CH₃)₃CCH₂—attached to the N1 position of the pyrazole ring imparts specific properties to the molecule and its subsequent derivatives. This bulky, aliphatic group is known to enhance lipophilicity, which can influence a molecule's ability to cross cellular membranes. Furthermore, the quaternary carbon of the neopentyl group provides significant steric hindrance, which can direct the regioselectivity of subsequent reactions and influence the conformational preferences of the final products. This steric bulk can also play a crucial role in the interaction of derivative compounds with biological targets, potentially enhancing binding affinity and selectivity.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and structurally related 3-aminopyrazoles is primarily focused on their application as intermediates in the synthesis of targeted therapeutic agents, particularly kinase inhibitors. The N-(1H-pyrazol-3-yl)amine moiety is a recognized pharmacophore for targeting the ATP-binding site of various kinases. nih.gov

One major research trajectory involves using this scaffold to develop inhibitors for understudied kinase families, such as the PCTAIRE subfamily of cyclin-dependent kinases (CDKs). nih.gov Research in this area has shown that derivatives built from a 3-aminopyrazole (B16455) core can be optimized to achieve high potency and selectivity for specific kinases like CDK16, which is implicated in several types of cancer. nih.gov The synthetic strategy often involves modifying substituents on the pyrazole ring and the exocyclic amine to explore structure-activity relationships and improve pharmacological profiles.

Another research avenue explores the use of neopentyl-substituted pyrazole ligands in coordination chemistry. While not directly involving the 3-amino variant, studies on related compounds like 2,6-bis(5-neopentyl-1H-pyrazol-3-yl)pyridine have demonstrated that the neopentyl group can influence the stability and extraction properties of metal complexes, such as those with actinides and lanthanides. researchgate.net This suggests a potential trajectory for this compound as a precursor for novel ligands in materials science and separation chemistry.

Table 2: Chemical Properties of this compound

Property Value Reference(s)
IUPAC Name 1-(2,2-dimethylpropyl)pyrazol-3-amine vulcanchem.com
Molecular Formula C₈H₁₅N₃ N/A
Molecular Weight 153.23 g/mol N/A
CAS Number 1240579-94-5 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3,(H2,9,10)

InChI Key

LRDGBDLQPYGRGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C=CC(=N1)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Neopentyl 1h Pyrazol 3 Amine and Its Analogs

Precursor Design and Synthesis for 1-Neopentyl-1H-pyrazol-3-amine

The synthesis of this compound fundamentally relies on the reaction between a neopentyl-substituted hydrazine (B178648) and a suitable three-carbon building block. The primary precursor is neopentylhydrazine (B3192943). This can be synthesized through various methods, though detailed specific preparations for neopentylhydrazine are not extensively documented in readily available literature. However, general methods for alkylhydrazine synthesis can be inferred.

Another key precursor is a β-ketonitrile or a related derivative that provides the three-carbon backbone for the pyrazole (B372694) ring. A common strategy involves the use of compounds like cyanoacetone or β-ketoesters. For instance, the reaction of neopentylhydrazine with a β-ketoester can lead to a hydrazone intermediate, which then undergoes intramolecular cyclization.

Cyclization Reactions for the Formation of the 1-Neopentyl-1H-pyrazole Core

The formation of the pyrazole ring is the cornerstone of the synthesis. This is typically achieved through cyclocondensation reactions.

Hydrazine-Based Cyclocondensation Approaches

The most prevalent method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com In the context of this compound, neopentylhydrazine serves as the binucleophilic hydrazine component.

The reaction with a β-ketonitrile, such as 3-oxobutanenitrile, is a direct route. The initial step is the condensation of neopentylhydrazine with the ketone functionality of the β-ketonitrile to form a hydrazone. Subsequent intramolecular cyclization, involving the attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the 3-aminopyrazole (B16455) ring. The general mechanism for this type of reaction has been well-established for the synthesis of various aminopyrazoles. chim.it

Alternatively, 1,3-diketones can be used, which, after cyclization with neopentylhydrazine, would yield a pyrazole that requires subsequent functional group manipulation to introduce the 3-amino group. mdpi.com The reaction of hydrazines with 1,3-diketones is a classic method for preparing polysubstituted pyrazoles. mdpi.com

A variety of catalysts and reaction conditions can be employed to promote these cyclocondensation reactions, including acidic or basic catalysis. jocpr.com Microwave-assisted synthesis has also been shown to accelerate pyrazole formation. pharmacognosyjournal.netnih.gov

Alternative Heterocycle Formation Pathways

While hydrazine-based cyclocondensations are the most direct route, other methods for forming substituted pyrazole rings exist. One such approach involves the [3+2] cycloaddition of a diazo compound with an alkyne. jocpr.com For the synthesis of this compound, this would entail a more complex, multi-step sequence to generate the necessary precursors and is therefore less common for this specific target.

Another alternative involves the transformation of other heterocyclic systems. For example, isoxazoles can be converted to pyrazoles by reaction with hydrazine, proceeding through a ring-opening and ring-closing sequence. chim.it

Functional Group Interconversions Leading to this compound

In some synthetic strategies, the desired amine functionality is not directly incorporated during the initial cyclization but is introduced later through functional group interconversions. For example, if a 1,3-diketone is used as the precursor, the resulting pyrazole would have a substituent at the 3-position (e.g., a methyl group) that would need to be converted to an amino group. This would involve a more lengthy synthetic sequence, such as halogenation followed by nucleophilic substitution with an amine source.

A more direct precursor that can lead to the 3-amino functionality is a β-ketonitrile, which upon cyclization with neopentylhydrazine directly affords the 3-aminopyrazole structure. chim.it

Regioselectivity and Stereoselectivity in this compound Synthesis

When unsymmetrical 1,3-dicarbonyl compounds or their analogs react with substituted hydrazines like neopentylhydrazine, the formation of two possible regioisomers can occur. mdpi.com For the synthesis of this compound, the desired isomer is the 1,3-disubstituted pyrazole. The regiochemical outcome of the cyclization is influenced by several factors, including the nature of the substituents on the 1,3-dicarbonyl precursor, the reaction conditions (pH), and the solvent. acs.org

For instance, the reaction of a β-ketoester with a substituted hydrazine can yield a mixture of 1,3- and 1,5-disubstituted pyrazoles. However, the use of β-ketonitriles generally provides a high degree of regioselectivity for the formation of 3-aminopyrazoles. The control of regioselectivity is a critical aspect of pyrazole synthesis. sioc-journal.cnresearchgate.net In some cases, specific catalysts or protecting group strategies are employed to direct the cyclization towards the desired regioisomer. acs.org

As this compound is an achiral molecule, stereoselectivity is not a concern in its synthesis unless chiral centers are introduced into the substituents. However, in the synthesis of chiral pyrazole analogs, controlling stereoselectivity becomes crucial. rsc.orgnih.gov

Green Chemistry Approaches and Sustainable Synthesis of this compound

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For pyrazole synthesis, this includes the use of greener solvents like water or ionic liquids, employing catalysts that can be recycled, and utilizing energy-efficient techniques such as microwave irradiation. pharmacognosyjournal.netthieme-connect.comijsdr.orgacs.org

Chemical Reactivity and Transformational Studies of 1 Neopentyl 1h Pyrazol 3 Amine

Reactions Involving the 3-Amino Group of 1-Neopentyl-1H-pyrazol-3-amine

The 3-amino group is a key site for functionalization, readily undergoing reactions typical of primary aromatic amines.

Acylation and Alkylation Reactions

The 3-amino group of aminopyrazoles can be readily acylated. For instance, the acylation of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium leads to the formation of 3H-imidazo[1,2-b]pyrazo-2-ol derivatives. scirp.org Similarly, formylation of an amino-1-(2-hydroxyethyl)pyrazole with a mixture of acetic anhydride (B1165640) and formic acid, followed by cyclization, yields a 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole. scirp.org While specific examples for this compound are not detailed in the provided results, the general reactivity of aminopyrazoles suggests it would undergo similar transformations.

Alkylation of the amino group is also a feasible transformation. The N-alkylation of various nitrogen-containing heterocycles, including pyrazoles, can be achieved using alkyl halides. princeton.edu For instance, a copper-catalyzed, visible-light-induced protocol has been developed for the coupling of N-nucleophiles with a diverse range of primary, secondary, and tertiary alkyl bromides. princeton.edu This method has been shown to be effective for the N-alkylation of a medicinally relevant 1H-indazole with bromocyclohexane. princeton.edu

ReagentReaction TypeProduct TypeReference
Chloroacetyl chlorideAcylationImidazo[1,2-b]pyrazol-2-ol derivative scirp.org
Acetic anhydride/Formic acidFormylation/CyclizationImidazo[1,2-b]pyrazole derivative scirp.org
Alkyl bromides (Cu-catalyzed)AlkylationN-alkylated pyrazole (B372694) princeton.edu

Coupling Reactions and Amine Functionalization

The 3-amino group facilitates various coupling reactions, expanding the molecular diversity of pyrazole derivatives. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds and have been widely applied to the synthesis of arylated amines. acs.org These methods have been used to couple primary alkylamines with aryl halides, demonstrating their utility in constructing complex molecules. acs.org

Diazotization of the 3-amino group, followed by coupling with active methylene (B1212753) compounds, is another important transformation. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes diazotization and subsequent coupling to form pyrazolo[5,1-c] vulcanchem.comsmolecule.comvulcanchem.comtriazine derivatives. researchgate.net This highlights the potential for converting the amino group into other functionalities.

Pyrazole Ring Reactivity and Substituent Effects in this compound Derivatives

The pyrazole ring itself is an active participant in chemical transformations, with its reactivity influenced by the substituents it bears.

Electrophilic and Nucleophilic Substitution on the Pyrazole Nucleus

Pyrazoles are π-excessive aromatic systems, making them susceptible to electrophilic attack, primarily at the C4 position. chim.it The presence of an electron-donating amino group at the C3 position is expected to further activate the ring towards electrophiles. Conversely, pyrazoles are generally poor substrates for nucleophilic substitution. chim.it However, the introduction of electron-withdrawing groups or the use of specific reaction conditions can facilitate nucleophilic attack, typically at the C3 and C5 positions. chim.it For instance, the nucleophilic aromatic substitution of a halogen on the pyrazole nucleus has been reported. scirp.org

The reactivity of the pyrazole ring can be modulated by the electronic nature of its substituents. Electron-donating groups enhance the ring's nucleophilicity, while electron-withdrawing groups favor nucleophilic substitution. chim.it

Metalation and Cross-Coupling Strategies

Metalation of the pyrazole ring, followed by cross-coupling reactions, provides a versatile route to functionalized pyrazoles. The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds and has been applied to pyrazole systems. researchgate.netrsc.orgumich.edu For example, 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized via the Suzuki-Miyaura coupling of a pyrazole precursor with various boronic acids. umich.edu

Pyrazoles and their derivatives also serve as N-donor ligands for transition metals in various catalytic C-C coupling reactions. researchgate.net The steric and electronic properties of the pyrazole ligand can be fine-tuned by altering the substituents on the ring. researchgate.net

Reaction TypeKey Reagents/CatalystsPosition of FunctionalizationReference
Electrophilic SubstitutionElectrophilesC4 chim.it
Nucleophilic SubstitutionNucleophiles (with activating groups)C3, C5 scirp.orgchim.it
Suzuki-Miyaura CouplingBoronic acids, Pd catalystC4 umich.edu

Influence of the 1-Neopentyl Steric Environment on Reaction Pathways

The bulky neopentyl group at the N1 position exerts significant steric hindrance, which can influence the regioselectivity and rate of reactions. vulcanchem.comvulcanchem.com This steric bulk can shield the adjacent C5 position and the 3-amino group, potentially directing incoming reagents to less hindered sites.

In alkylation reactions, the steric hindrance of the neopentyl group may slow down the reaction kinetics, necessitating more forcing conditions such as elevated temperatures or longer reaction times. vulcanchem.com Similarly, in coupling reactions, the steric bulk of substituents on the pyrazole ring can affect the efficiency of the transformation. For instance, in the synthesis of pyrazole derivatives via [3+2] cycloaddition, bulky groups on the diazoester were found to decrease the reaction yield due to steric hindrance. nih.gov

The steric environment created by the neopentyl group can also impact the reactivity of the 3-amino group in nucleophilic substitution reactions, where it may be sterically shielded. This steric hindrance can be a crucial factor in controlling the outcome of chemical transformations involving this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 1 Neopentyl 1h Pyrazol 3 Amine Compounds

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Neopentyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are critical for confirming the connectivity and substitution pattern of the pyrazole (B372694) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a 1-substituted-1H-pyrazol-3-amine, the protons on the pyrazole ring appear as distinct doublets. The neopentyl group protons would exhibit a sharp singlet for the nine equivalent methyl protons of the tert-butyl group and a singlet for the methylene (B1212753) protons attached to the pyrazole nitrogen. The amino group protons typically appear as a broad singlet. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The pyrazole ring carbons (C3, C4, and C5) resonate at characteristic chemical shifts. thieme-connect.de The carbons of the neopentyl group, including the quaternary carbon, the methylene carbon, and the methyl carbons, would also appear at predictable upfield regions. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, confirming the N-1 substitution pattern and the position of the amino group at C-3. mdpi.comthieme-connect.de

Due to the limited availability of direct experimental data for this compound, the following table presents expected chemical shift ranges based on data from analogous 1-alkyl- and 3-amino-substituted pyrazoles. mdpi.com

Proton (¹H) Expected Chemical Shift (δ, ppm) Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Pyrazole H-45.4 - 5.8Pyrazole C3-NH₂155 - 161
Pyrazole H-57.2 - 7.6Pyrazole C485 - 95
NH₂3.5 - 5.0 (broad)Pyrazole C5135 - 140
N-CH₂3.8 - 4.2N-C H₂55 - 65
C(CH₃)₃0.9 - 1.1C (CH₃)₃30 - 35
C(CH₃)₃0.9 - 1.1C(C H₃)₃28 - 32

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak. A key fragmentation pathway for N-alkyl amines is α-cleavage, where the bond beta to the nitrogen atom is broken. libretexts.orglibretexts.org In the case of the neopentyl group, a characteristic fragmentation involves the loss of a tert-butyl radical (•C(CH₃)₃), leading to a prominent fragment ion. Other fragmentation patterns typical for pyrazole rings, such as the loss of HCN or N₂, may also be observed. researchgate.net

HRMS analysis would confirm the elemental composition of the molecular ion and key fragments, providing definitive evidence for the compound's identity.

Ion Description Expected m/z
[M]⁺Molecular Ion153
[M - 15]⁺Loss of a methyl radical (•CH₃)138
[M - 57]⁺α-cleavage: Loss of a tert-butyl radical (•C(CH₃)₃)96
[M - 28]⁺Loss of ethene from pyrazole ring fragmentation125
[M - 27]⁺Loss of HCN from pyrazole ring fragmentation126

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine (-NH₂) group will exhibit symmetric and asymmetric N-H stretching vibrations. The C-H bonds of the neopentyl group and the pyrazole ring will also have characteristic stretching and bending vibrations. Vibrations associated with the pyrazole ring (C=N and C=C stretching) are also expected. mdpi.comresearchgate.netnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500
Primary Amine (N-H)Scissoring (Bending)1590 - 1650
Alkyl (C-H)Stretch2850 - 3000
Pyrazole Ring (C=N, C=C)Stretch1400 - 1600
Pyrazole Ring (C-H)Stretch3050 - 3150

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like pyrazole exhibit characteristic absorptions in the UV region due to π → π* transitions. spectrabase.com For this compound, the absorption maximum (λmax) is expected in the range of 200-250 nm, which is characteristic of the pyrazole chromophore. nih.gov The position and intensity of these absorptions can be influenced by the nature of substituents and the solvent used. nih.gov

X-ray Diffraction Studies on this compound and its Co-crystals/Complexes

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related 3-aminopyrazole (B16455) structures reveals common features. nih.govresearchgate.netmdpi.com

Structural Parameter Typical Value (from related structures)
Crystal SystemMonoclinic / Orthorhombic
N1-N2 Bond Length~1.37 Å
N2-C3 Bond Length~1.33 Å
C3-C4 Bond Length~1.41 Å
C4-C5 Bond Length~1.36 Å
C5-N1 Bond Length~1.35 Å
C3-N(amine) Bond Length~1.36 Å
Intermolecular H-Bond (N-H···N)2.9 - 3.2 Å

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation of compounds from reaction mixtures and for the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing non-volatile compounds like substituted pyrazoles. nih.govkuleuven.be

HPLC: For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve peak shape). Detection is commonly performed using a UV detector set at the λmax of the pyrazole chromophore. helixchrom.com

LC-MS: Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of confirmation. nih.govkuleuven.be This technique allows for the separation of the target compound from impurities, including potential isomers (e.g., 1-Neopentyl-1H-pyrazol-5-amine), while simultaneously providing mass information for each separated component. This is crucial for identifying byproducts and degradation products in a sample. High-resolution LC-MS (LC-HRMS) can provide molecular formulas for all detected species, aiding in their identification. arxiv.org

A typical LC-MS analysis would involve:

Column: C18 reversed-phase column.

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Detector: A mass analyzer such as a Quadrupole, Ion Trap, or Orbitrap. arxiv.org

These techniques are indispensable for ensuring the identity and purity of synthesized this compound, which is a prerequisite for any further application or study.

Computational and Theoretical Investigations of 1 Neopentyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of 1-Neopentyl-1H-pyrazol-3-amine. DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netderpharmachemica.com These calculations often show a high correlation with experimental values obtained from techniques like X-ray crystallography. researchgate.net

The electronic structure of the molecule is elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netderpharmachemica.com The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. derpharmachemica.comnih.gov A smaller energy gap generally implies higher reactivity. These analyses help in understanding the charge transfer characteristics within the molecule. researchgate.net

ParameterDescriptionSignificance
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Predicts bond lengths, bond angles, and overall shape.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface.Identifies regions prone to electrophilic and nucleophilic attack. researchgate.netderpharmachemica.comajchem-b.com

Conformational Analysis and Energetics of this compound

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds. The bulky neopentyl group introduces significant steric hindrance, which plays a crucial role in determining the most stable conformations.

Computational methods are used to calculate the potential energy surface of the molecule, identifying energy minima corresponding to stable conformers and the energy barriers between them. researchgate.net This analysis is vital for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. For instance, the orientation of the neopentyl group relative to the pyrazole (B372694) ring can significantly impact the molecule's ability to bind to a biological target. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. frontiersin.org For this compound, this includes:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled to better match experimental data. derpharmachemica.com

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) methods are used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.netresearchgate.net These predictions are highly valuable for assigning the signals in experimental NMR spectra. mdpi.com

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.netresearchgate.net

The close agreement between predicted and experimental spectra serves as a strong validation of the computational model and the determined molecular structure. researchgate.netresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. smu.edu By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. researchgate.net Analyzing the geometry of the transition state provides detailed information about the bond-breaking and bond-forming processes that occur during the reaction. smu.edu This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving the pyrazole ring or the amine group.

Molecular Dynamics Simulations and Intermolecular Interactions Involving this compound

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering its interactions with its environment (e.g., a solvent or a biological macromolecule). ulakbim.gov.traps.org In these simulations, the classical equations of motion are solved for all atoms in the system, allowing for the study of conformational changes, diffusion, and intermolecular interactions. arxiv.org

For this compound, MD simulations can be used to:

Investigate its solvation properties in different solvents.

Study its binding to a protein active site, providing insights into its potential as a drug candidate. nih.gov

Analyze the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its interactions with other molecules.

These simulations are crucial for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of chemical and biological systems.

Applications of 1 Neopentyl 1h Pyrazol 3 Amine in Chemical Science and Technology Non Biological Contexts

1-Neopentyl-1H-pyrazol-3-amine as a Versatile Synthetic Intermediate

The reactivity of this compound, stemming from its amino group and the pyrazole (B372694) ring, allows it to serve as a versatile building block in organic synthesis. chim.it Pyrazoles, in general, are synthesized through various methods, with the condensation of hydrazines with β-dicarbonyl compounds or their derivatives being a common route. chim.itdergipark.org.tr Specifically, 3(5)-aminopyrazoles can be synthesized by the reaction of β-ketonitriles with hydrazines. chim.it The neopentyl group can be introduced by using neopentylhydrazine (B3192943) in these condensation reactions.

The amino group on the pyrazole ring is a key functional handle for further molecular elaboration. It can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, leading to a diverse array of more complex heterocyclic structures. acs.org For instance, palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the arylation of amines, and this methodology can be applied to aminopyrazoles to construct more elaborate molecules. acs.org These subsequent modifications are crucial for tuning the electronic and steric properties of the final products, which is essential for their application in areas such as ligand synthesis and materials science.

The synthesis of N-substituted pyrazoles from primary amines offers a direct route to a wide variety of pyrazole derivatives. nih.gov While this specific method focuses on the N-substituent of the pyrazole ring, the underlying principles of pyrazole synthesis highlight the modularity and accessibility of this class of compounds, including this compound.

Coordination Chemistry of this compound as a Ligand

The presence of both a pyridinic nitrogen atom within the pyrazole ring and an exocyclic amino group makes this compound an excellent candidate as a ligand in coordination chemistry. Pyrazole-based ligands are known for their ability to form stable complexes with a wide range of metal ions. researchgate.net

Design and Synthesis of Novel Metal-1-Neopentyl-1H-pyrazol-3-amine Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The bulky neopentyl group can influence the stoichiometry and geometry of the resulting metal complexes by creating a specific steric environment around the metal center. This steric hindrance can be strategically used to control the coordination number and geometry of the metal ion, potentially leading to complexes with unique properties.

While specific studies on this compound complexes are not extensively detailed in the provided search results, the general principles of pyrazole and aminopyrazole coordination chemistry are well-established. nih.govunicam.it The synthesis of complexes with related pyrazole-acetamide ligands, for example, has been achieved by reacting the ligand with metal salts like CdCl₂, Cu(NO₃)₂, and Fe(NO₃)₃. nih.gov

Exploration of Coordination Modes and Stereochemistry

The study of related pyrazolone-based Schiff base ligands has shown that they can form both monomeric and polymeric coordination complexes, with the final structure being influenced by the substituents on the pyrazole ring. unicam.it DFT calculations have been employed to understand the factors governing the formation of these different structures. unicam.it

Catalytic Applications of Metal-1-Neopentyl-1H-pyrazol-3-amine Complexes

Metal complexes containing pyrazole-based ligands have shown promise in various catalytic applications. researchgate.net The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the complex. The neopentyl group in this compound can create a specific pocket around the metal center, which could be beneficial for substrate selectivity in catalytic reactions.

While direct catalytic applications of this compound complexes are not explicitly detailed, the broader class of pyrazole-containing complexes has been investigated in reactions such as hydrogenation and carbon-carbon coupling. researchgate.net For example, molybdenum complexes with pyrazolone-based ligands have been studied theoretically for the deoxydehydration of vicinal diols. unicam.it

Applications in Separation Science and Material Engineering (e.g., actinide/lanthanide extraction)

A significant area of application for N-donor ligands, including pyrazole derivatives, is in the separation of actinides from lanthanides, a crucial step in the management of nuclear waste. researchgate.net The selectivity of these ligands for actinides over lanthanides is attributed to the difference in the nature of the metal-ligand bond, with a higher degree of covalency in the actinide complexes. rsc.org

The structurally related ligand, 2,6-bis(5-neopentyl-1H-pyrazol-3-yl)pyridine (C5-BPP), has demonstrated good performance as a selective extracting agent for Cm(III). researchgate.netresearchgate.net Although this compound is a simpler ligand, its coordination properties suggest potential utility in this area. The neopentyl group is a common feature in ligands designed for solvent extraction due to its ability to enhance solubility in organic phases. The complexation of Cm(III) and Eu(III) with C5-BPP has been studied, revealing the formation of 1:1, 1:2, and 1:3 metal-ligand complexes. researchgate.net Similar studies with this compound could provide valuable insights into its potential for actinide/lanthanide separation.

Advanced Material Design Incorporating this compound Moieties

The incorporation of pyrazole moieties into larger molecular frameworks is a strategy for designing advanced materials with specific properties. rsc.org The stability of the pyrazole ring and the synthetic versatility of its derivatives make them attractive building blocks for materials with applications in electronics, optics, and energy. researchgate.net

The functional groups on this compound allow for its integration into polymers or supramolecular assemblies. The amino group can be used as a point of attachment for polymerization or for forming hydrogen-bonded networks. The neopentyl group can influence the solid-state packing and morphology of the resulting materials. Pyrazole-based frameworks have been explored for applications such as high-energy density materials, where the stability and nitrogen content of the pyrazole ring are advantageous. rsc.org

While specific examples of advanced materials based solely on this compound are not prevalent in the search results, the broader field of pyrazole-based materials provides a strong indication of the potential of this compound. researchgate.netsmolecule.com

Other Chemical Applications (e.g., Agrochemistry, Dyes, etc. focusing on chemical principles)

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives sees significant use in various chemical sectors, including agrochemistry and the manufacturing of dyes. The structural motif of this compound suggests its potential as a valuable intermediate and building block in these fields.

Agrochemicals

The pyrazole core is a key structural component in a multitude of modern agrochemicals, valued for its role in creating compounds with potent fungicidal and herbicidal properties. nih.govresearchgate.netresearchgate.netscielo.br The development of new agrochemicals is a continuous effort within the crop protection industry to find substances with improved effectiveness, lower toxicity to mammals, and a more favorable environmental profile. bohrium.com

The chemical principles underlying the use of pyrazole derivatives in agriculture often relate to their ability to interact with specific biological targets within pests and weeds. For instance, pyrazole-carboxamides are a significant class of fungicides. scielo.br The synthesis of these and other active agrochemical ingredients often involves the modification of the pyrazole ring to enhance efficacy. scielo.br The presence of the amine group and the neopentyl substituent on the this compound molecule offers synthetic handles for such modifications. A related compound, 1-Neopentyl-1H-pyrazole-4-carboxylic acid, has been noted for its potential in the development of agrochemicals.

Dyes and Pigments

Historically, pyrazole derivatives, particularly pyrazolones, have been fundamental in the synthesis of a variety of dyes. wikipedia.org Pyrazolone (B3327878) compounds are known for their use in creating azo dyes, which are a major class of colorants. wikipedia.org These dyes are produced through the diazotization of an aromatic amine followed by coupling with a coupling component, such as a pyrazolone derivative. arabjchem.orgorientjchem.org The resulting azopyrazolone compounds can produce a range of colors, including yellows and reds. wikipedia.org

Aminopyrazoles, such as this compound, are valuable precursors in the synthesis of certain dye types. arabjchem.org They can be diazotized and coupled with other molecules to create disperse dyes, which are used for coloring synthetic fibers like polyester. arabjchem.orgbohrium.com The synthesis of novel azo pyrazole disperse dyes is an active area of research, aimed at creating colorants with high fastness and stability. nih.gov The chemical structure of this compound makes it a candidate for use as a precursor in the synthesis of such dyes.

Catalysis

In the field of industrial chemistry, pyrazolylamine ligands are utilized in the formation of metal complexes that act as catalysts. Specifically, nickel complexes with pyrazolylamine ligands have been shown to be effective catalysts for ethylene (B1197577) oligomerization. research-nexus.net This process is crucial for the production of linear alpha-olefins, which are important intermediates in the chemical industry. The catalytic activity of these complexes can be significant, with some achieving high turnover rates. research-nexus.net The synthesis of these catalysts involves the reaction of a pyrazolylamine ligand with a metal salt, and their performance can be tuned by modifying the structure of the ligand. research-nexus.netresearcher.life

Structure Reactivity Relationships and Design Principles for 1 Neopentyl 1h Pyrazol 3 Amine Derivatives

Correlation of Structural Features with Chemical Reactivity Profiles

The chemical reactivity of 1-Neopentyl-1H-pyrazol-3-amine is governed by the interplay of the pyrazole (B372694) core, the N1-neopentyl substituent, and the C3-amino group. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, one of which (N2) is basic and nucleophilic, while the other (N1) is pyrrole-like, with its lone pair contributing to the aromatic system.

The C3-amino group is a key functional handle, and its reactivity is modulated by the electronic effects of the pyrazole ring and the N1-substituent. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and condensation. The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position, and the regioselectivity of such reactions can be influenced by the nature of the substituents on the ring.

The N1-neopentyl group, being a bulky alkyl group, can sterically hinder reactions at the N2 and C5 positions. This steric hindrance can be exploited to direct reactions to other positions on the pyrazole ring or the amino group. For instance, in reactions involving the C3-amino group, the neopentyl group can influence the conformation of the molecule and, consequently, the accessibility of the amino group to reagents.

Steric and Electronic Influences of the Neopentyl Group on Derivative Properties

The neopentyl group, with its quaternary carbon atom attached to the N1 position of the pyrazole ring, exerts significant steric and electronic effects that are instrumental in determining the properties of this compound derivatives.

Steric Influences:

The most prominent feature of the neopentyl group is its substantial steric bulk. This bulkiness can:

Restrict Rotational Freedom: The large size of the neopentyl group can hinder free rotation around the N1-C(neopentyl) bond, influencing the preferred conformation of the molecule. This can have a profound impact on how the molecule interacts with other molecules, including solvents, reagents, and biological receptors.

Shielding Effects: The neopentyl group can sterically shield the adjacent N2 and C5 positions of the pyrazole ring from attack by bulky reagents. This can enhance the regioselectivity of chemical reactions, favoring transformations at the more accessible C4 position or the C3-amino group.

Influence on Crystallinity and Solubility: The bulky and non-polar nature of the neopentyl group can affect the packing of molecules in the solid state, thereby influencing melting points and crystal structures. It can also impact solubility, generally increasing solubility in non-polar solvents.

Electronic Influences:

The neopentyl group is an electron-donating group through an inductive effect (+I). This electronic effect can:

Increase Electron Density in the Pyrazole Ring: The electron-donating nature of the neopentyl group increases the electron density of the pyrazole ring, which can enhance the nucleophilicity of the ring and its susceptibility to electrophilic attack.

Modulate the Basicity of the N2 Atom: By pushing electron density into the ring, the neopentyl group can increase the basicity of the pyridine-like N2 atom, making it more prone to protonation or coordination with metal ions.

Influence the Reactivity of the C3-Amino Group: The electronic effect of the neopentyl group is transmitted through the pyrazole ring to the C3-amino group, potentially modulating its nucleophilicity and basicity.

The interplay of these steric and electronic factors is crucial in the design of derivatives with specific properties. For example, in the development of kinase inhibitors based on an aminopyrazole scaffold, the nature of the N1-substituent was found to be critical for achieving isoform selectivity. acs.org While not specifically mentioning the neopentyl group, the principle of tuning steric and electronic properties at this position is a key design element.

Rational Design Strategies for Targeted Chemical Transformations

The unique structural features of this compound can be leveraged in rational design strategies to achieve targeted chemical transformations.

Exploiting Steric Hindrance:

The steric bulk of the neopentyl group can be used to direct reactions towards specific sites. For instance, in a reaction where both the C3-amino group and the N2 atom are potential nucleophiles, the steric shielding of the N2 atom by the neopentyl group could favor reactions at the more accessible amino group. Similarly, for electrophilic substitution on the pyrazole ring, the neopentyl group can disfavor attack at the C5 position, thereby promoting substitution at the C4 position.

Modulating Electronic Properties:

The electron-donating nature of the neopentyl group can be used to tune the reactivity of the pyrazole ring and the C3-amino group. For example, to enhance the nucleophilicity of the amino group for a specific reaction, one might introduce electron-withdrawing groups at other positions on the pyrazole ring to counteract the effect of the neopentyl group. Conversely, to increase the susceptibility of the pyrazole ring to electrophilic attack, the electron-donating effect of the neopentyl group can be complemented by other electron-donating substituents.

Design of Ligands for Coordination Chemistry:

The presence of multiple nitrogen atoms makes this compound and its derivatives attractive candidates for use as ligands in coordination chemistry. The neopentyl group can play a crucial role in controlling the coordination geometry and the steric environment around a metal center. This can be used to design catalysts with specific selectivities or metal complexes with desired photophysical or magnetic properties.

A general principle in the design of pyrazole derivatives is the modification of substituents at various positions to optimize interactions with a biological target or to achieve a desired chemical property. mdpi.com For this compound, this would involve the strategic modification of the C3-amino group or the introduction of substituents at the C4 and C5 positions, while keeping the neopentyl group as a key structural element to impart specific steric and electronic properties.

Comparative Analysis with Other Pyrazole-Amine Scaffolds

To better understand the unique properties of the this compound scaffold, it is useful to compare it with other pyrazole-amine isomers and derivatives bearing different N1-substituents.

Comparison with Other N1-Alkyl-3-Aminopyrazoles:

N1-SubstituentSteric Hindrance at N2/C5Electronic EffectExpected Impact on Reactivity
Neopentyl HighStrong +I (electron-donating)High regioselectivity in reactions at N2/C5. Increased nucleophilicity of the ring and N2.
Methyl LowWeak +ILess steric hindrance, allowing for reactions at N2/C5. Modest increase in ring nucleophilicity.
Isopropyl ModerateModerate +IIntermediate steric control.
tert-Butyl Very HighStrong +IMaximum steric hindrance, potentially blocking reactions at N2/C5 completely.
Phenyl Moderate-I (electron-withdrawing), +/-M (mesomeric)Can decrease the electron density of the ring, affecting nucleophilicity. Can introduce π-stacking interactions.

This table is interactive. Click on the headers to sort the data.

The neopentyl group offers a unique combination of high steric bulk and a strong electron-donating effect. Compared to a methyl group, the neopentyl group provides significantly more steric hindrance, which can be advantageous for controlling regioselectivity. Compared to a tert-butyl group, the neopentyl group has a similar level of steric bulk but may offer slightly different conformational flexibility due to the methylene (B1212753) spacer.

Comparison with Other Pyrazole-Amine Isomers:

1-Neopentyl-1H-pyrazol-4-amine: In this isomer, the amino group is at the C4 position. This position is generally the most susceptible to electrophilic substitution in the pyrazole ring. The electronic communication between the N1-neopentyl group and the C4-amino group would be different from that in the 3-amino isomer, potentially leading to different reactivity profiles.

1-Neopentyl-1H-pyrazol-5-amine: With the amino group at the C5 position, it would be in close proximity to the bulky neopentyl group at N1. This could lead to significant steric hindrance, potentially reducing the accessibility and reactivity of the amino group. The electronic environment would also differ from the 3-amino and 4-amino isomers.

Structure-activity relationship studies on various aminopyrazole scaffolds have consistently shown that the position of the amino group and the nature of the substituent at the N1 position are critical determinants of their biological and chemical properties. nih.gov The choice of the this compound scaffold, therefore, provides a specific combination of steric and electronic features that can be rationally exploited in the design of new molecules with desired functions.

Emerging Research Avenues and Future Perspectives for 1 Neopentyl 1h Pyrazol 3 Amine Chemistry

Integration into Advanced Organic Synthesis Methodologies

The unique structural attributes of 1-Neopentyl-1H-pyrazol-3-amine position it as a valuable building block in advanced organic synthesis. The presence of a primary amino group and two nitrogen atoms within the pyrazole (B372694) ring offers multiple sites for functionalization, opening doors to the creation of complex molecular architectures.

Future research is likely to focus on leveraging this reactivity in several key areas:

Multicomponent Reactions (MCRs): The amino group of this compound can serve as a key nucleophile in MCRs, allowing for the rapid construction of diverse compound libraries. By reacting with various aldehydes, ketones, and other electrophiles in a one-pot fashion, novel heterocyclic systems with potential biological activities can be efficiently synthesized.

Cross-Coupling Reactions: The pyrazole ring can be functionalized through various metal-catalyzed cross-coupling reactions. The development of methodologies for C-H activation and functionalization of the pyrazole core of this compound would provide a direct route to substituted derivatives that are otherwise difficult to access.

Asymmetric Catalysis: The nitrogen atoms of the pyrazole ring and the amino group can act as ligands for transition metals. Chiral derivatives of this compound could be explored as novel ligands in asymmetric catalysis, facilitating the stereoselective synthesis of valuable chiral molecules.

A comparative look at synthetic routes for aminopyrazoles provides a foundation for methodologies that could be adapted for this compound.

Synthesis MethodDescriptionPotential Applicability to this compound
Condensation of β-Ketonitriles with Hydrazines A classical and widely used method for the synthesis of 3(5)-aminopyrazoles. chim.itThis would be a primary route for the synthesis of the core scaffold, using neopentylhydrazine (B3192943) as a starting material.
Reaction of α,β-Unsaturated Nitriles with Hydrazines Another common route that offers different substitution patterns on the resulting pyrazole ring. arkat-usa.orgThis method could provide alternative pathways to substituted 1-neopentyl-3-aminopyrazoles.
From Isoxazoles Ring transformation of isoxazoles can yield aminopyrazoles.This less common but potentially useful route could be explored for generating specific isomers.

Innovations in Material Science Applications

The field of material science is constantly in search of novel organic molecules with unique electronic and photophysical properties. The pyrazole scaffold is known to be a component of fluorescent dyes and other functional materials. The specific substitution pattern of this compound suggests several potential avenues for innovation in this area.

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been investigated for their electroluminescent properties. The neopentyl group in this compound could enhance solubility and film-forming properties, which are crucial for the fabrication of OLED devices. The amino group provides a site for further modification to tune the emission color and efficiency.

Sensors and Probes: The nitrogen-rich pyrazole ring can act as a chelating agent for metal ions. Functionalization of the amino group with fluorophores could lead to the development of selective and sensitive fluorescent sensors for the detection of specific metal ions or other analytes.

Organic Semiconductors: The π-conjugated pyrazole system suggests potential for application in organic electronics. By extending the conjugation through derivatization of the amino group, it may be possible to design novel organic semiconductors with tailored charge transport properties.

Synergistic Approaches in Computational and Experimental Chemistry

The integration of computational chemistry with experimental studies is a powerful strategy for accelerating the discovery and development of new molecules. eurasianjournals.com For a relatively unexplored compound like this compound, this synergistic approach will be crucial for unlocking its full potential.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Prediction of molecular geometry, electronic structure, and spectroscopic properties. This can guide the synthesis and characterization of new derivatives.
Molecular Docking In silico screening of the compound and its derivatives against various biological targets to predict potential therapeutic applications. nih.gov
Molecular Dynamics (MD) Simulations Studying the conformational flexibility and interactions of the molecule with its environment, which is important for understanding its behavior in solution and in biological systems. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the structural features of this compound derivatives with their biological activity or material properties.

Experimental validation of computational predictions will be essential. For instance, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, which can then be confirmed through targeted synthesis and reactivity studies. Similarly, molecular docking can identify potential protein targets, which can be followed up with in vitro binding assays. This iterative cycle of prediction and experimentation will be key to efficiently exploring the chemical space around this compound.

Challenges and Opportunities in the Field of this compound Research

While the potential for this compound is significant, several challenges must be addressed to realize its promise. These challenges, in turn, present exciting opportunities for research and innovation.

Challenges:

Scalable Synthesis: Developing a cost-effective and scalable synthesis of this compound will be crucial for its widespread use in research and potential commercial applications.

Regioselectivity of Reactions: The presence of multiple reactive sites (the two ring nitrogens and the exocyclic amino group) can lead to challenges in controlling the regioselectivity of functionalization reactions.

Limited Existing Literature: The scarcity of published research specifically on this compound means that much of the foundational chemistry and property characterization still needs to be established.

Opportunities:

Novel Chemical Space: The unique combination of the neopentyl and amino groups on the pyrazole core represents a largely unexplored area of chemical space, offering the potential for the discovery of molecules with novel properties and activities.

Therapeutic Potential: Aminopyrazoles are a well-established scaffold in medicinal chemistry, with applications as kinase inhibitors and anti-inflammatory agents. nih.govmdpi.com this compound and its derivatives represent a new frontier for the development of therapeutics in these and other disease areas.

Interdisciplinary Research: The diverse potential applications of this compound in organic synthesis, material science, and medicinal chemistry create opportunities for collaborative, interdisciplinary research projects.

Q & A

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

  • Methodological Answer : Follow OSHA-compliant PPE guidelines (e.g., nitrile gloves, fume hoods). For hydrazine derivatives (), ensure neutralization of waste with acetic acid. Refer to NIST safety guidelines () and institutional chemical hygiene plans () for spill management and disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.